1-Amino-4-(4-chlorophenyl)-2-imino-1,2-dihydro-3-pyridinecarbonitrile
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Overview
Description
1-Amino-4-(4-chlorophenyl)-2-imino-1,2-dihydro-3-pyridinecarbonitrile is a heterocyclic compound that features a pyridine ring substituted with an amino group, a chlorophenyl group, and an imino group
Preparation Methods
The synthesis of 1-Amino-4-(4-chlorophenyl)-2-imino-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-amino-2-imino-pyridine with phenyl isothiocyanate in the presence of a base such as DMF (dimethylformamide) can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave-assisted protocols to enhance reaction rates and yields .
Chemical Reactions Analysis
1-Amino-4-(4-chlorophenyl)-2-imino-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group, altering the compound’s properties.
Scientific Research Applications
1-Amino-4-(4-chlorophenyl)-2-imino-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Amino-4-(4-chlorophenyl)-2-imino-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar compounds to 1-Amino-4-(4-chlorophenyl)-2-imino-1,2-dihydro-3-pyridinecarbonitrile include other substituted pyridines and piperazines. For example:
1-(3-chlorophenyl)piperazine: Known for its use in medicinal chemistry as a central nervous system stimulant.
2-Amino-4-(4-chlorophenyl)thiazole: Studied for its antimicrobial properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-amino-4-(4-chlorophenyl)-2-iminopyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4/c13-9-3-1-8(2-4-9)10-5-6-17(16)12(15)11(10)7-14/h1-6,15H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQPZKDACFKYIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=N)N(C=C2)N)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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